Ethyl 4-hydroxythiophene-2-carboxylate
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Overview
Description
Ethyl 4-hydroxythiophene-2-carboxylate is a chemical compound with the molecular formula C7H8O3S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-hydroxythiophene-2-carboxylate can be synthesized through several methods. One common approach involves the condensation reaction of 4-hydroxythiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. This reaction typically occurs under reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxothiophene-2-carboxylate.
Reduction: Formation of ethyl 4-hydroxythiophene-2-carbinol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-hydroxythiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-hydroxythiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and carboxylate groups can form hydrogen bonds with amino acid residues in proteins, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-hydroxythiophene-3-carboxylate
- Ethyl 5-hydroxythiophene-2-carboxylate
- Methyl 4-hydroxythiophene-2-carboxylate
Uniqueness
This compound is unique due to the position of the hydroxyl group on the thiophene ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism allows for the exploration of structure-activity relationships in drug design and materials science .
Properties
IUPAC Name |
ethyl 4-hydroxythiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-2-10-7(9)6-3-5(8)4-11-6/h3-4,8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYRWPIPMSMUFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CS1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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